molecular formula C18H19ClF3N3O2S B12849545 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine

Cat. No.: B12849545
M. Wt: 433.9 g/mol
InChI Key: NGXZNRQOSFLMPY-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a chlorinated phenyl ring, a methylsulfonyl group, a trifluoromethyl-substituted pyridine, and a piperazine moiety. Its multifaceted chemical nature makes it a valuable subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine typically involves multiple steps:

  • Formation of the Chlorinated Phenyl Intermediate:

    • Starting with a chlorinated benzene derivative, the methylsulfonyl group is introduced via sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
  • Synthesis of the Trifluoromethyl Pyridine Intermediate:

    • The trifluoromethyl group is introduced to the pyridine ring through nucleophilic substitution reactions, often using trifluoromethyl iodide and a suitable catalyst.
  • Coupling of Intermediates:

    • The chlorinated phenyl and trifluoromethyl pyridine intermediates are coupled using a piperazine linker. This step typically involves nucleophilic substitution reactions under controlled conditions, such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • **

Properties

Molecular Formula

C18H19ClF3N3O2S

Molecular Weight

433.9 g/mol

IUPAC Name

1-(2-chloro-4-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine

InChI

InChI=1S/C18H19ClF3N3O2S/c1-28(26,27)14-3-4-16(15(19)10-14)25-8-6-24(7-9-25)12-13-2-5-17(23-11-13)18(20,21)22/h2-5,10-11H,6-9,12H2,1H3

InChI Key

NGXZNRQOSFLMPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CN=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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